molecular formula C14H20O3 B12611141 Benzyl (2R)-2-hydroxyheptanoate CAS No. 917613-27-5

Benzyl (2R)-2-hydroxyheptanoate

Cat. No.: B12611141
CAS No.: 917613-27-5
M. Wt: 236.31 g/mol
InChI Key: IJAMPRQEPNNSOB-CYBMUJFWSA-N
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Description

Benzyl (2R)-2-hydroxyheptanoate is a chiral ester characterized by a benzyl group linked to a heptanoate backbone with a hydroxyl group at the stereogenic C2 position (R-configuration). Its synthesis likely involves esterification of (2R)-2-hydroxyheptanoic acid with benzyl alcohol under acidic catalysis, a simpler process than the multi-step syntheses observed in similar compounds .

Properties

CAS No.

917613-27-5

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

benzyl (2R)-2-hydroxyheptanoate

InChI

InChI=1S/C14H20O3/c1-2-3-5-10-13(15)14(16)17-11-12-8-6-4-7-9-12/h4,6-9,13,15H,2-3,5,10-11H2,1H3/t13-/m1/s1

InChI Key

IJAMPRQEPNNSOB-CYBMUJFWSA-N

Isomeric SMILES

CCCCC[C@H](C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCCCCC(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Biological Activity

Benzyl (2R)-2-hydroxyheptanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from the reaction between benzyl alcohol and 2-hydroxyheptanoic acid. The molecular formula is C12H24O3C_{12}H_{24}O_3, and its structure features a benzyl group attached to a hydroxyheptanoate moiety. The synthesis typically involves standard esterification methods, utilizing acid catalysts to facilitate the reaction between the alcohol and the carboxylic acid.

1. Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. The compound's ability to protect cellular components from oxidative damage is crucial in preventing various diseases associated with oxidative stress.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

3. Antimicrobial Activity

This compound has shown promising results against a range of microbial pathogens. In laboratory settings, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects comparable to established antimicrobial agents. This suggests potential applications in developing new antimicrobial therapies.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1: Antioxidant Efficacy
    A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations at varying concentrations of the compound, with IC50 values comparable to well-known antioxidants like ascorbic acid.
  • Case Study 2: Anti-inflammatory Mechanisms
    In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to decrease the expression of TNF-alpha and IL-6 significantly, highlighting its potential as a therapeutic agent for inflammatory disorders.
  • Case Study 3: Antimicrobial Activity
    Clinical isolates of Staphylococcus aureus were treated with this compound, resulting in a notable zone of inhibition in agar diffusion tests. This study supports its use as a natural antimicrobial agent.

Research Findings Summary

Activity Findings
AntioxidantEffective scavenging of free radicals; IC50 values similar to ascorbic acid
Anti-inflammatoryInhibition of TNF-alpha and IL-6 in LPS-stimulated macrophages
AntimicrobialSignificant inhibition against Staphylococcus aureus; potential for use in natural antimicrobial therapies

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Physical State Boiling Point (°C) Solubility
Benzyl (2R)-2-hydroxyheptanoate* C14H18O3 234.29 Ester, Hydroxyl (2R) Liquid (inferred) Not reported Organic solvents (e.g., ethanol, CH2Cl2)
Benzyl Phenyl Acetate C15H14O2 226.27 Ester, Phenyl Liquid 317–319 33% in 90% ethanol
Compound 9 C29H38N2O8 542.63 Ester, Amino (Boc/Cbz-protected) Solid Not reported CH2Cl2, ethyl acetate

Key Observations :

  • Molecular Complexity: this compound is less complex than Compound 9, which incorporates multiple protected amino groups and stereocenters .
  • Polarity : The hydroxyl group in the target compound enhances polarity compared to Benzyl Phenyl Acetate, likely improving solubility in polar solvents .
  • Physical State : Simpler esters (e.g., Benzyl Phenyl Acetate) are typically liquids, while multi-functionalized analogs (e.g., Compound 9) are solids .

Key Observations :

  • Efficiency : The target compound’s synthesis is less labor-intensive than Compound 9, which requires oxidation, coupling, and chromatographic purification .

Chemical Reactivity and Functionalization

  • This compound: The hydroxyl group enables further derivatization (e.g., acetylation, glycosylation), contrasting with Benzyl Phenyl Acetate, which lacks reactive sites beyond ester hydrolysis .
  • Compound 9 : Amino-protecting groups (Boc/Cbz) allow selective deprotection for peptide coupling, a feature absent in simpler esters.

Toxicity and Handling

Table 3: Hazard Profiles

Compound Key Hazards Precautionary Measures
This compound* Likely low acute toxicity (inferred from ester analogs) Standard handling for irritants; avoid inhalation
Benzyl Phenyl Acetate Skin/eye irritation, aquatic toxicity Use gloves, eye protection; dispose per regulations
Benzyl Alcohol Derivatives Metabolized to benzyl alcohol (potential neurotoxicity) Monitor occupational exposure limits

Key Observations :

  • Compound 9’s complex structure likely necessitates stricter handling due to reactive intermediates .

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